molecular formula C18H22N2 B563505 Desipramine-d3 CAS No. 65100-49-4

Desipramine-d3

Cat. No.: B563505
CAS No.: 65100-49-4
M. Wt: 269.406
InChI Key: HCYAFALTSJYZDH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Desipramine has a chemical formula of C18H22N2 with a molecular weight of 266.381 g/mol . The 3D structure of Desipramine can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

Desipramine is a tricyclic antidepressant and its free base form has a chemical formula of C18H22N2 with a molecular weight of 266.381 g/mol . The drug is used commercially mostly as the hydrochloride salt .

Scientific Research Applications

  • Cancer Research : Desipramine has shown growth inhibitory effects on Ca3/7 mouse skin squamous carcinoma cells, inducing apoptosis and cell cycle arrest (Kinjo et al., 2010).

  • Pharmacological Analysis : Isotope derivative techniques have been applied to estimate desipramine in plasma, demonstrating its use in pharmacological assays (Hammer & Brodiet, 1967).

  • Cellular Studies : In cultured human fibroblasts, desipramine interferes with lysosomal functions and phospholipid degradation, affecting cellular metabolism (Stoffel et al., 1987).

  • Neuroscience Research : Desipramine's effect on glucocorticoid receptor type II (GRII) mRNA levels suggests a mechanism independent of norepinephrine reuptake inhibition, which is relevant in the study of depression (Rossby et al., 1995).

  • GPCR Targeting : Desipramine has been identified as an arrestin-biased ligand at the α2A-adrenergic receptor, driving receptor down-regulation and suggesting new therapeutic strategies for depressive disorders (Cottingham et al., 2011).

  • Behavioral Studies : Desipramine has shown to enhance the effects of dopamine in the nucleus accumbens, influencing neurotransmission in the dopamine mesolimbic system (Maj et al., 1987).

  • Neuroprotection and Neurogenesis : It activates Bcl-2 expression and inhibits apoptosis in hippocampus-derived adult neural stem cells, indicating potential for neuroprotection and neurogenesis (Huang et al., 2007).

  • Gastrointestinal Research : Desipramine, in combination with alosetron, has shown efficacy in controlling pain in patients with IBS-D, providing insights into its application in gastrointestinal disorders (Drossman et al., 1995).

  • Apoptosis Research : The drug has been studied for its role in inducing apoptosis and regulating caspase 3 gene expression in rat glioma C6 cells (Qi et al., 2002).

  • Neuroprotective Effects : Desipramine protects neuronal cells and induces heme oxygenase-1 expression in Mes23.5 dopaminergic neurons, suggesting a neuroprotective effect (Lin et al., 2012).

  • Analytical Chemistry : N-deuteromethylated desipramine has been synthesized for use as internal standards in mass spectrometric determinations, highlighting its application in analytical chemistry (Shaw & Markey, 1977).

  • Attention Deficit Disorder : Desipramine has been evaluated for its efficacy in treating young patients with attention deficit disorder with hyperactivity, showing significant behavioral improvement (Biederman et al., 1989).

  • Neurophysiology : Studies on the net outcome of desipramine's effects on noradrenergic systems have been conducted, using hippocampal pyramidal cells as a model (Huang, 1979).

  • Pharmacodynamic Studies : The influence of desipramine on noradrenergic neurotransmission has been studied, providing insights into its pharmacodynamic profile (Curet et al., 1992).

  • Thyroid Hormone Metabolism : Desipramine affects the activities of iodothyronine deiodinase isoenzymes involved in thyroid hormone metabolism in the rat brain (Campos-Barros et al., 1994).

  • Receptor Sensitivity Research : Chronic desipramine treatment results in subsensitivity of presynaptic receptors on central noradrenergic neurons, as observed in behavioral studies (Spyraki & Fibiger, 1980).

  • Cellular Pharmacology : Desipramine's lysosomotropic action in cultured human fibroblasts highlights its impact on cellular uptake and release mechanisms (Honegger et al., 1983).

  • Receptor Studies : Chronic exposure to desipramine in human cells reduces the density of beta-adrenoceptors, indicating its effect on receptor density and function (Honegger et al., 1986).

  • Signal Transduction Research : Desipramine's effect on inositol phosphate formation and inositol phospholipids in rat brain and human platelets has been studied, providing insights into its mechanism of action at the molecular level (Pandey et al., 1991).

Mechanism of Action

Target of Action

Desipramine, a tricyclic antidepressant (TCA), primarily targets the norepinephrine transporter (NET) . It acts as a relatively selective norepinephrine reuptake inhibitor, though it does also have other activities such as weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .

Mode of Action

Desipramine works by blocking the reuptake of norepinephrine from the neuronal synapse . This means it may keep your brain from reabsorbing this substance. This action raises the level of norepinephrine in your body, which helps improve your mood .

Biochemical Pathways

Desipramine undergoes N-hydroxylation to the corresponding secondary hydroxylamines by cytochromes P450 2C11, 2C19, and 3A4 . This process is significant in the metabolism of secondary alkyl amines. The major pathway to metabolic-intermediate complex formation from these secondary amines arises from N-hydroxylation rather than N-dealkylation .

Pharmacokinetics

Desipramine has a bioavailability of 60–70% . It is metabolized in the liver by CYP2D6 . The elimination half-life of desipramine is 12–30 hours , and it is excreted in urine (70%) and feces . These properties impact the bioavailability of desipramine, influencing its therapeutic effects.

Result of Action

Desipramine induces endogenous anti-oxidative enzyme, heme oxygenase-1 (HO-1) protein and mRNA expression in concentration- and time-dependent manners . This suggests that desipramine provides a novel effect of neuroprotection, and neurodegenerative process might play an important role in depression disorder .

Action Environment

The action, efficacy, and stability of Desipramine can be influenced by various environmental factors. For instance, the skin can become more sensitive to sunlight than usual when using Desipramine . Moreover, the pharmacokinetics of Desipramine may exhibit nonlinearity at steady-state plasma concentrations above 150 micrograms/L .

Safety and Hazards

Desipramine may cause serious side effects including easy bruising, unusual bleeding, light-headed feeling, confusion, hallucinations, unusual thoughts or behavior, blurred vision, tunnel vision, eye pain or swelling, seeing halos around lights, new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, speech, or balance, fever, sore throat, painful or difficult urination, upper stomach pain, loss of appetite, jaundice (yellowing of the skin or eyes), a seizure, or severe nervous system reaction . It’s important to seek medical attention right away if you have symptoms of serotonin syndrome, such as agitation, hallucinations, fever, sweating, shivering, fast heart rate, muscle stiffness, twitching, loss of coordination, nausea, vomiting, or diarrhea .

Biochemical Analysis

Biochemical Properties

Desipramine-d3, like its parent compound Desipramine, is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that this compound blocks the reuptake of these neurotransmitters at the neuronal synapse, leading to an increase in their levels in the synaptic cleft .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in non-depressed individuals, this compound does not affect mood or arousal, but may cause sedation . In depressed individuals, however, this compound exerts a positive effect on mood .

Molecular Mechanism

The mechanism of action of this compound involves the selective blocking of norepinephrine reuptake from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine tricyclic antidepressants such as imipramine . This inhibition of neurotransmitter reuptake leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can alter neuronal signaling and potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, acute stress produced increased spine density and decreased cofilin phosphorylation at 1 day, paralleled with dendritic retraction . Significant atrophy of apical dendrites was observed at 1 day, which was prevented by chronic this compound, and at 14 days after stress exposure .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by CYP2D6 (major) and CYP1A2 (minor), to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of this compound is under genetic control .

Transport and Distribution

This compound, due to its high lipophilicity, unspecific phospholipid binding, and lysosomal trapping, shows a high volume of distribution . This suggests that this compound can be widely distributed within cells and tissues.

Subcellular Localization

Studies on Desipramine, the parent compound, suggest that a considerable proportion of the compound is bound to the membranes of presynaptic nerve terminals, as well as to sites inside those terminals . This suggests that this compound may have a similar subcellular localization.

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYAFALTSJYZDH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661890
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-49-4
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65100-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 6.02 g of desipramine hydrochloride was added 150 ml of 1N NaOH. The mixture was allowed to stir for 10 minutes. The aqueous mixture was extracted with 6×100 ml of chloroform. The combined chloroform layer was washed with 200 ml of water. The organic part was dried (Na2SO4) and concentrated to give 5.25 g of desipramine free base.
Name
desipramine hydrochloride
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is Desipramine-d3 and why was it synthesized?

A1: this compound is a deuterated form of the tricyclic antidepressant Desipramine. It was specifically synthesized for use as an internal standard in mass spectrometry analyses of Desipramine and potentially other related tricyclic antidepressants like Imipramine. [, ] Internal standards are crucial for accurate quantification in mass spectrometry, as they help to correct for variations in instrument response and sample preparation losses.

Q2: How does the mass spectrum of this compound differ from Desipramine?

A2: While the abstract mentioning this compound does not directly compare the mass spectra, the replacement of three hydrogen atoms with three deuterium atoms in this compound will result in a mass increase of 3 atomic mass units (amu) compared to Desipramine. This difference in mass is detectable by mass spectrometry and allows for differentiation and individual quantification of Desipramine and this compound in a sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.